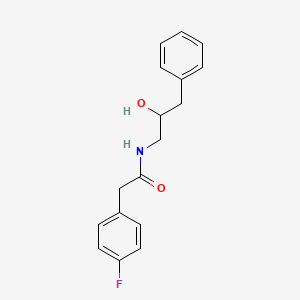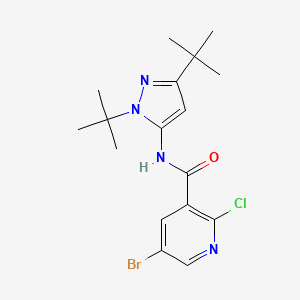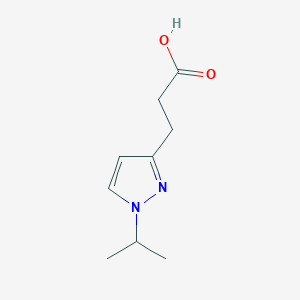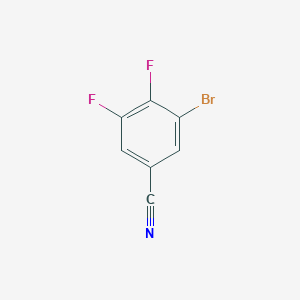
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FPPP and is widely used in the pharmaceutical industry for its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focuses on the synthesis of novel acetamide derivatives, exhibiting significant anti-inflammatory activity. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, albeit the specific compound was not studied, similar structural analogs demonstrate the relevance of this chemical class in therapeutic development (Sunder & Maleraju, 2013).
Chemical Characterization and Synthesis Techniques
Research efforts have also focused on the synthesis and characterization of compounds structurally similar to "2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide". For example, Yang Man-li (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, highlighting the methodologies for creating compounds with potential biological activity (Yang Man-li, 2008).
Pharmacological Evaluation and Anticancer Activity
A study by Khade et al. (2019) evaluated novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides for their anticancer activity, demonstrating significant efficacy against cancer cell lines. This underscores the potential of acetamide derivatives in developing anticancer therapies, although the specific compound of interest was not directly studied (Khade et al., 2019).
Potential as Antimicrobial Agents
Parikh and Joshi (2014) synthesized and evaluated the antimicrobial properties of oxadiazole-bearing fluoro-substituted acetamides. Their findings indicated that certain derivatives showed high potency against bacterial and fungal strains, suggesting the role of fluorine atoms in enhancing antimicrobial efficacy. This study provides insight into the chemical modifications that can enhance the antimicrobial activity of acetamide derivatives (Parikh & Joshi, 2014).
Inhibition of Inflammation-Related Cytokines and ROS
A study on N-(2-hydroxy phenyl) acetamide demonstrated its anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis models, suggesting the compound's ability to inhibit pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c18-15-8-6-14(7-9-15)11-17(21)19-12-16(20)10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUINICBNOHQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)



![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)


